molecular formula C8H4F2N2OS B1475374 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one CAS No. 1593461-98-3

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1475374
CAS No.: 1593461-98-3
M. Wt: 214.19 g/mol
InChI Key: LYTUAQDRLMPZAJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and provides comprehensive structural information. The International Union of Pure and Applied Chemistry name for this compound is 6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one, which accurately describes the tautomeric form and the nature of the sulfur-containing functional group.

Table 1: Structural Identification Parameters

Parameter Value
Chemical Abstract Service Number 1593461-98-3
PubChem Compound Identifier 114588863
International Union of Pure and Applied Chemistry Name 6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
Molecular Formula C8H4F2N2OS
Molecular Weight 214.19 g/mol
InChI Key LYTUAQDRLMPZAJ-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation (Fc1cc2N=C(S)NC(=O)c2cc1F) provides a concise description of the molecular structure, indicating the positions of fluorine atoms, the mercapto group, and the quinazolinone core. The International Chemical Identifier string (InChI=1S/C8H4F2N2OS/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)) offers a standardized method for representing the compound's structure in databases and computational applications.

The structural framework consists of a quinazoline ring system with specific substitution patterns that define its chemical behavior. The fluorine atoms at positions 6 and 7 are located on the benzene portion of the fused ring system, while the mercapto group occupies position 2 on the pyrimidine ring. This substitution pattern creates a compound with distinct electronic properties compared to unsubstituted quinazolines.

Properties

IUPAC Name

6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2OS/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTUAQDRLMPZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound features two fluorine atoms at the 6 and 7 positions of the quinazoline ring, which significantly enhances its biological activity compared to non-fluorinated analogs. The presence of a thiol (-SH) group further contributes to its reactivity and potential therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit potent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF70.20 ± 0.02
A27800.14 ± 0.03
HepG210.82 - 29.46

The compound showed IC50 values significantly lower than the positive control drug lapatinib, indicating a strong potential for use as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects involves inhibition of multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that this compound acts as a non-competitive inhibitor against CDK2 and a competitive inhibitor against EGFR .

Table 2: Inhibitory Activity Against Tyrosine Kinases

CompoundKinaseType of InhibitionReference
This compoundCDK2Non-competitive Type II
EGFRCompetitive Type I
HER2Non-competitive Type II

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of fluorine atoms at the 6 and 7 positions enhances the compound's cytotoxicity. Compounds with similar substitutions have shown varying degrees of activity against different cancer cell lines, suggesting that modifications to the quinazoline structure can significantly influence biological outcomes.

Case Studies

In a study evaluating various quinazoline derivatives for their anticancer properties, compounds similar to 6,7-difluoro derivatives exhibited enhanced activity against breast (MCF7) and ovarian (A2780) cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Case Study Summary:

  • Study on MCF7 and A2780 Cell Lines : The synthesized quinazoline derivatives were tested for cytotoxicity with results indicating that certain modifications led to IC50 values significantly lower than those observed with standard treatments.
    • Findings : Compounds with di-fluorinated structures demonstrated improved selectivity and potency against targeted kinases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6,7-difluoro-2-mercaptoquinazolin-4(3H)-one derivatives as effective anticancer agents. A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The results indicated that certain derivatives exhibited significantly lower IC50 values compared to established drugs like lapatinib, showcasing their potential as anticancer therapeutics.

CompoundCell LineIC50 (µM)Comparison to Lapatinib
2jMCF-73.79Better
3jMCF-70.20Much better
3aA27803.00Better
2eA278016.43Worse

The structure-activity relationship (SAR) studies showed that compounds with specific substitutions, such as the presence of fluorine atoms at the 6 and 8 positions, enhanced cytotoxicity against these cell lines .

Enzyme Inhibition

Another critical application of this compound is its role as an inhibitor of various enzymes, particularly tyrosine kinases. The compound has shown promising inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor-2 (VEGFR2). For instance:

EnzymeCompoundIC50 (µM)
CDK22i0.173
HER23i0.079
VEGFR23gNot specified

These findings suggest that the compound could be a valuable scaffold for developing targeted therapies against cancers driven by these kinases .

Carbonic Anhydrase Inhibition

The compound also demonstrates potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are associated with tumor progression and metastasis. Derivatives of quinazolinone containing the mercapto group were synthesized to enhance selectivity and potency against these isoforms. For example:

CompoundTarget CAInhibition Constant (Ki)
Compound AhCA IXLow µM
Compound BhCA XIILow µM

These inhibitors could provide a new avenue for cancer treatment by targeting tumor-associated CAs .

Antimicrobial Properties

Beyond anticancer applications, some studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in treating bacterial infections. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but are believed to involve disruption of bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Positions 6 and 7

  • In contrast, the difluoro substituents in the target compound are electron-withdrawing, improving oxidative stability and altering hydrogen-bonding capacity .
  • Unsubstituted Quinazolin-4(3H)-one : Lacking substituents at 6/7, this scaffold shows lower analgesic activity compared to substituted derivatives, as seen in , where fluorinated or methoxy groups likely enhance target binding .

Substituent Effects at Position 2

  • 2-Methyl- or 2-Phenylquinazolin-4(3H)-one : These derivatives () exhibit moderate to high analgesic activity, with the phenyl group conferring greater activity due to hydrophobic interactions. The mercapto group in the target compound offers unique reactivity, enabling disulfide bond formation or metal chelation, which may enhance binding to cysteine-rich enzymes or metalloproteins .
  • This difference may influence target specificity .
  • 2-(4-Phenylpiperazinylmethyl)quinazolin-4(3H)-one (): Bulky substituents here may enhance receptor affinity but reduce solubility. The smaller mercapto group balances reactivity and steric effects .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties Biological Activity Reference
6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one 6,7-F; 2-SH High electronegativity, nucleophilic SH Potential analgesic/neuroprotective
2-Phenylquinazolin-4(3H)-one 2-Ph; 6,7-H Hydrophobic interactions High analgesic
6,7-Dimethoxyquinazolin-4(3H)-one 6,7-OCH₃; 2-H Lipophilic, BBB penetration Cerebroprotective
2-Trifluoromethylquinazolin-4(3H)-one 2-CF₃; 6,7-H Metabolic stability, low reactivity Underexplored

Research Findings and Implications

  • Electron-Withdrawing vs.
  • Mercapto Group Reactivity : The -SH group’s ability to form disulfide bonds or coordinate metals (e.g., zinc in enzymes) suggests distinct mechanisms of action compared to methyl or phenyl derivatives .
  • Activity Trends : demonstrates that substituent bulk and hydrophobicity correlate with analgesic efficacy. The target compound’s balance of electronegativity and thiol reactivity may position it as a versatile scaffold for dual-action therapeutics .

Preparation Methods

Starting Material and Initial Cyclization

The synthesis typically begins with 2-amino-4,5-difluorobenzoic acid , a fluorinated anthranilic acid derivative. This compound undergoes cyclization to form the quinazolinone core:

  • Cyclization to 6,7-difluoro-2-methylbenzo[2,3-d]oxazin-4-one is achieved by refluxing 2-amino-4,5-difluorobenzoic acid with acetic anhydride for about 1 hour, yielding the benzoxazinone intermediate in approximately 89.5% yield. This step forms the heterocyclic quinazolinone skeleton with fluorine atoms positioned at 6 and 7 on the benzene ring.
Step Reactants Conditions Product Yield (%) Notes
1 2-amino-4,5-difluorobenzoic acid + Acetic anhydride Reflux, 1 h 6,7-difluoro-2-methylbenzo[2,3-d]oxazin-4-one 89.5 Formation of benzoxazinone intermediate

Formation of 2-Mercaptoquinazolin-4(3H)-one Core

The key mercapto group at position 2 is introduced by reacting the anthranilic acid derivative or its cyclized intermediate with isothiocyanates or thiourea derivatives:

  • A general method involves refluxing substituted anthranilic acid with phenyl or benzyl isothiocyanate in the presence of triethylamine in absolute ethanol at room temperature. This reaction yields 2-mercaptoquinazolin-4(3H)-one derivatives in yields ranging from 38% to 97% depending on substituents.

  • For the fluorinated derivative, similar conditions apply, using 2-amino-4,5-difluorobenzoic acid or its benzoxazinone intermediate to introduce the mercapto group at position 2.

Step Reactants Conditions Product Yield (%) Notes
2 Substituted anthranilic acid + Phenyl/benzyl isothiocyanate + Triethylamine Room temp, reflux in ethanol 2-mercaptoquinazolin-4(3H)-one derivatives 38–97 Introduction of mercapto group

Alkylation and Further Functionalization

The mercaptoquinazolinone derivatives can be further alkylated to introduce various substituents at the sulfur atom:

  • Alkylation is performed by treating the mercaptoquinazolinone with alkyl halides such as ethyl bromoacetate in the presence of potassium carbonate in boiling acetone. This step yields quinazolinone esters in 48–97% yield.

  • Subsequent transformations include hydrazinolysis of esters to hydrazide derivatives, which have shown enhanced biological activity.

Step Reactants Conditions Product Yield (%) Notes
3 2-mercaptoquinazolinone + Ethyl bromoacetate + K2CO3 Boiling acetone Quinazolinone esters 48–97 Alkylation at mercapto group
4 Quinazolinone esters + Hydrazine hydrate Room temp, ethanol Quinazolinone hydrazides 73–96 Hydrazinolysis

Alternative Synthesis via Reaction with Phenacyl Bromides

Another approach involves the synthesis of 2-substituted mercaptoquinazolin-4(3H)-ones by reacting a quinazolinone thione intermediate with phenacyl bromides:

  • Stirring the quinazolinone thione with potassium carbonate in acetone followed by addition of phenacyl bromide at room temperature for 9–12 hours produces 2-substituted mercaptoquinazolinones in high yields (90–95%).

  • This method allows the introduction of various substituents on the sulfur atom, expanding the diversity of quinazolinone derivatives.

Step Reactants Conditions Product Yield (%) Notes
1 Quinazolinone thione + K2CO3 + Phenacyl bromide Room temp, acetone, 9–12 h 2-substituted mercaptoquinazolinones 90–95 S-alkylation via phenacyl bromides

Characterization and Yield Summary

The synthesized compounds, including 6,7-difluoro-2-mercaptoquinazolin-4(3H)-one and its derivatives, have been characterized by:

  • Spectroscopic techniques: Infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (^1H NMR, ^13C NMR), and mass spectrometry (MS).

  • Physical properties: Melting points and yields are consistent with literature values, confirming the purity and identity of products.

Compound Type Yield Range (%) Common Characterization Techniques Notes
2-mercaptoquinazolin-4(3H)-one derivatives 38–97 IR, ^1H NMR, ^13C NMR, MS Variation depends on substituents
Alkylated esters 48–97 IR, NMR, MS Alkylation at mercapto group
Hydrazides 73–96 IR, NMR, MS Enhanced biological activity
Phenacyl bromide substituted derivatives 90–95 IR, NMR S-alkylation method

Research Findings on Preparation Efficiency and Biological Relevance

  • The presence of fluorine atoms at positions 6 and 7 enhances biological activity, as seen in cytotoxicity assays against cancer cell lines, with fluorinated derivatives showing increased potency.

  • The synthetic routes reported are efficient, offering high yields and straightforward purification steps, making them suitable for medicinal chemistry applications.

  • The alkylation and hydrazinolysis steps provide a versatile platform for generating a library of derivatives for biological screening.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Product Yield (%) Reference
1 2-amino-4,5-difluorobenzoic acid Acetic anhydride Reflux, 1 h 6,7-difluoro-2-methylbenzo[2,3-d]oxazin-4-one 89.5
2 Substituted anthranilic acid Phenyl/benzyl isothiocyanate, triethylamine Ethanol, reflux/RT 2-mercaptoquinazolin-4(3H)-one derivatives 38–97
3 2-mercaptoquinazolinone Ethyl bromoacetate, K2CO3 Boiling acetone Alkylated quinazolinone esters 48–97
4 Quinazolinone thione Phenacyl bromide, K2CO3 Acetone, RT, 9–12 h 2-substituted mercaptoquinazolinones 90–95

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6,7-difluoro-2-mercaptoquinazolin-4(3H)-one?

The synthesis typically involves cyclization of fluorinated anthranilic acid derivatives with thiourea or thioamide precursors under acidic conditions. For example, trifluoroacetic acid (TFA) is often used as both a solvent and catalyst in one-pot reactions to introduce trifluoromethyl or fluoro groups into quinazolinone scaffolds . Key steps include:

  • Cyclization : Heating fluorinated precursors (e.g., 2-amino-5,6-difluorobenzoic acid derivatives) with thiol-containing reagents.
  • Substitution : Introducing the mercapto group (-SH) via nucleophilic displacement or condensation.
  • Purification : Chromatography or recrystallization to isolate the product.

Q. How can researchers validate the structural integrity of this compound derivatives?

Characterization requires a combination of:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm fluorine-induced deshielding patterns and mercapto group integration.
    • LC-MS : For molecular weight confirmation and purity assessment.
  • X-ray crystallography : To resolve ambiguities in regiochemistry or stereochemistry (if crystallizable).
  • Elemental analysis : To verify stoichiometry of fluorine and sulfur atoms .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening often focuses on:

  • Enzyme inhibition :
    • Acetylcholinesterase (AChE) assays : Using Ellman’s reagent (5,5'-dithiobis-2-nitrobenzoic acid) to measure IC₅₀ values spectrophotometrically .
    • Amyloid aggregation inhibition : Congo red binding assays to monitor β-amyloid (1-42) aggregation kinetics .
  • Cytotoxicity : MTT assays on neuronal cell lines to assess safety margins.

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yield optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling reactions for fluorinated intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated precursors.
  • Temperature control : Stepwise heating (40–100°C) minimizes side reactions during cyclization .
  • Protecting groups : Temporarily masking the mercapto group (-SH) with tert-butyl thiol ethers prevents oxidation during synthesis .

Q. What mechanistic insights explain contradictory bioactivity data between 6,7-difluoro derivatives and structurally similar quinazolinones?

Discrepancies in biological activity (e.g., lower antiamyloid activity compared to methoxy-substituted analogs) may arise from:

  • Electron-withdrawing effects : Fluorine atoms reduce electron density, weakening interactions with amyloid fibrils or enzyme active sites.
  • Steric hindrance : Bulkier mercapto groups may limit binding to AChE compared to smaller methoxy groups.
  • Solubility differences : Fluorinated compounds often exhibit reduced aqueous solubility, affecting bioavailability .
    Validation approach :
  • Molecular docking : Compare binding poses of fluoro vs. methoxy derivatives in AChE or amyloid models.
  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .

Q. How should researchers address batch-to-batch variability in biological assays for this compound?

To ensure reproducibility:

  • Standardize purification : Use preparative HPLC with consistent gradients to isolate ≥95% pure batches.
  • Control aggregation : Pre-solubilize the compound in DMSO (≤0.1% v/v) to prevent colloidal aggregation in assays.
  • Triplicate testing : Perform biological assays in triplicate, with positive controls (e.g., donepezil for AChE inhibition) to normalize inter-experimental variability .

Q. What strategies are recommended for modifying the quinazolinone scaffold to enhance blood-brain barrier (BBB) penetration?

Rational modifications include:

  • Lipophilicity adjustment : Introduce alkyl chains or aryl groups to increase logP values (optimal range: 2–5).
  • P-glycoprotein evasion : Replace hydrogen-bond donors (e.g., -OH) with fluorine or methyl groups to reduce efflux.
  • Prodrug design : Mask the mercapto group as a disulfide or ester to improve passive diffusion, with enzymatic cleavage in the brain .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma and brain concentrations via LC-MS/MS to assess bioavailability and BBB penetration.
  • Metabolite identification : Use hepatic microsome assays to detect inactive or toxic metabolites.
  • Dose recalibration : Adjust dosing regimens based on in vivo half-life (e.g., q.d. vs. b.i.d. administration) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition studies?

  • Non-linear regression : Fit data to a sigmoidal dose-response model (variable slope) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare IC₅₀ values across derivatives (p < 0.05 threshold).
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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